

Glafenine: A Technical Review of its Historical Use and Withdrawal

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Compound of Interest

Compound Name: *Glafenine*

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Abstract

Glafenine, an anthranilic acid derivative, was formerly marketed as a non-steroidal anti-inflammatory drug (NSAID) for the management of pain. Despite its analgesic efficacy, **glafenine** was withdrawn from the market in numerous countries due to a concerning safety profile, primarily characterized by a high incidence of anaphylactic reactions and severe nephrotoxicity. This technical guide provides an in-depth review of the historical use of **glafenine**, its pharmacological mechanism of action, and a detailed analysis of the adverse effects that led to its withdrawal. Quantitative data from key clinical and epidemiological studies are summarized, and the methodologies of pivotal preclinical and clinical investigations are described. Furthermore, signaling pathways and experimental workflows are visualized to provide a comprehensive understanding of this withdrawn drug.

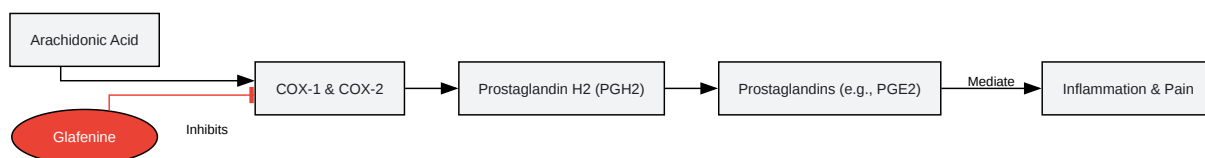
Historical Therapeutic Use

Glafenine was introduced as a non-narcotic analgesic for the relief of various types of pain.[1] It was prescribed for conditions ranging from headache and dental pain to musculoskeletal pain and dysmenorrhea. The typical adult dosage was 200-400 mg taken three to four times daily.[2]

Mechanism of Action

Glafenine exerts its analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins from arachidonic acid.[3][4] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. **Glafenine** is a non-selective inhibitor of both COX-1 and COX-2.[3] The inhibition of COX enzymes reduces the production of prostaglandins, thereby alleviating pain and inflammation.[3]

Recent research has further elucidated **glafenine**'s interaction with the arachidonic acid pathway, confirming that its mechanism of action for some of its effects is via COX-2 inhibition, which prevents the conversion of arachidonic acid to prostaglandin E2 (PGE2).



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Glafenine's inhibition of the arachidonic acid pathway.

Reasons for Withdrawal

The widespread use of **glafenine** was curtailed due to an unacceptable risk of severe adverse drug reactions. The two primary reasons for its withdrawal were a high incidence of anaphylaxis and significant nephrotoxicity.

Anaphylactic Reactions

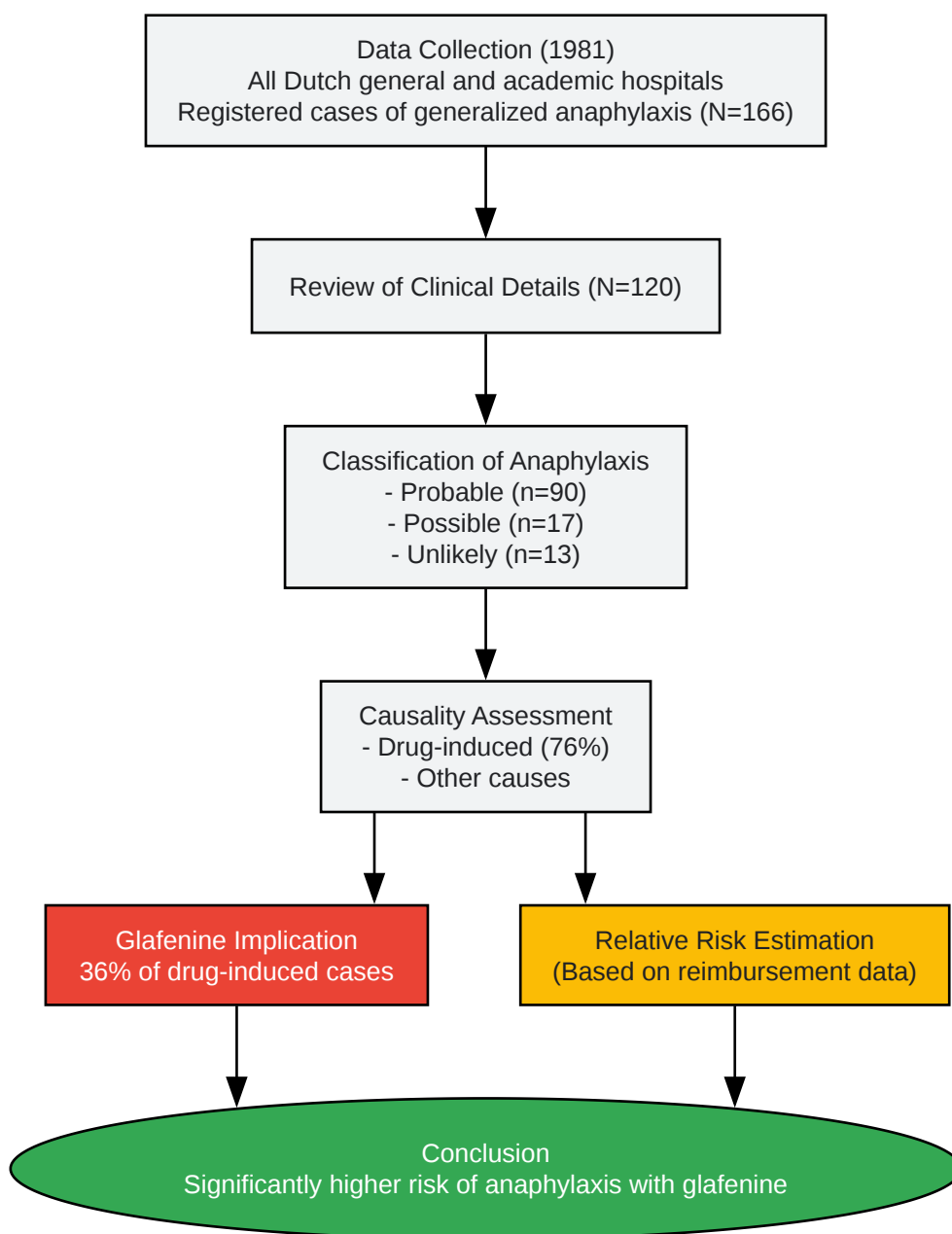
A pivotal epidemiological study conducted in the Netherlands highlighted the disproportionately high risk of anaphylaxis associated with **glafenine** compared to other analgesics. This study was instrumental in the decision by regulatory authorities to withdraw the drug.

Table 1: Summary of Findings from the Dutch Epidemiological Study on **Glafenine**-Associated Anaphylaxis

Parameter	Finding
Study Period	1981
Total Registered Cases of Anaphylaxis	166
Cases with Sufficient Clinical Details	120
Confirmed Anaphylaxis Cases	107 (90 probable, 17 possible)
Drug-Induced Anaphylaxis	76% of confirmed cases
Glafenine as the Cause	36% of drug-induced anaphylaxis admissions
Relative Risk of Severe Anaphylaxis	
Glafenine vs. Indomethacin	11.7 - 19.3 fold higher
Glafenine vs. Oral Penicillins	13.4 - 20.2 fold higher
Data from Stricker et al., 1991.	

Clinical Presentation of Anaphylaxis: The study reported the following clinical manifestations in confirmed cases of anaphylaxis:

- Hypotension: 74%
- Dyspnoea: 32%
- Skin reactions (urticaria, erythema, angioedema): 58%



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Workflow of the Dutch epidemiological study on **glafenine**.

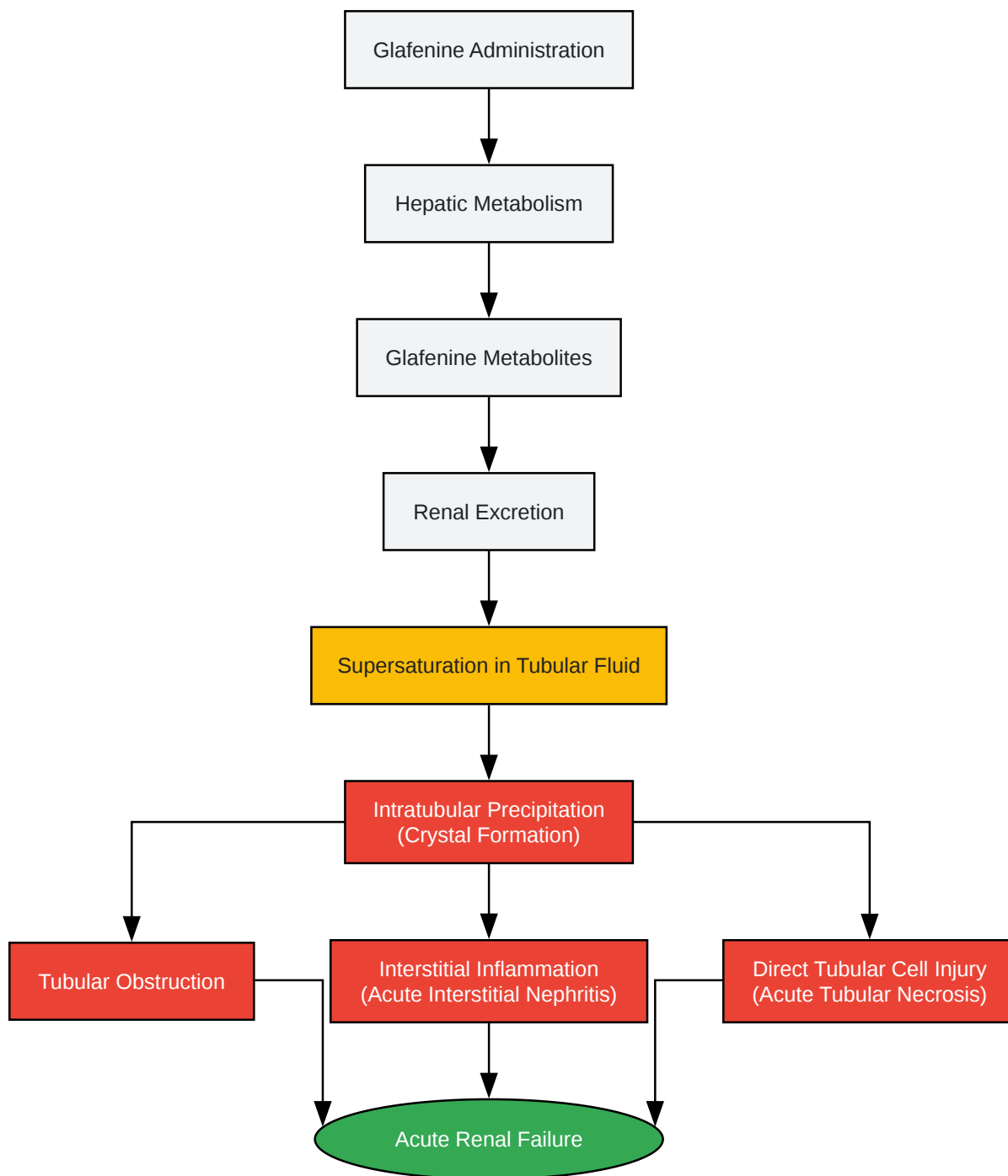
Nephrotoxicity

Glafenine was also strongly associated with acute renal failure (ARF), primarily through acute interstitial nephritis (AIN) and acute tubular necrosis (ATN). A prospective collaborative study in France provided significant data on this adverse effect.

Table 2: **Glafenine**-Associated Acute Renal Failure from a Prospective Collaborative Study

Parameter	Finding
Study Duration	1 year
Total Patients with Drug-Associated ARF	398
ARF Cases Associated with Analgesics/NSAIDs	147 (36.9%)
ARF Cases Attributed to Glafenine	79
ARF Cases Attributed to other NSAIDs	62
Renal Biopsy Findings in 34 Patients	
Acute Tubular Necrosis (ATN)	20
Acute Interstitial Nephritis (AIN)	9
Patient Outcomes	
Full or partial recovery of renal function	All patients in the glafenine group
Permanent renal damage	More frequent in patients with AIN
Data from Kleinknecht et al., 1986.	

The proposed mechanism for a significant portion of **glafenine**-induced nephrotoxicity is the precipitation of its metabolites in the renal tubules, leading to obstruction and subsequent renal damage. This is a form of crystal nephropathy.



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Proposed mechanism of **glafenine**-induced nephrotoxicity.

Experimental Protocols

Dutch Epidemiological Study on Anaphylaxis (Stricker et al., 1991)

- Study Design: A retrospective, nationwide observational study.
- Data Source: A central hospital diagnosis system in the Netherlands, collecting data from all general and academic hospitals for the year 1981.
- Case Identification: All hospital admissions with a diagnosis of generalized anaphylaxis were identified.
- Data Collection: Detailed clinical information was requested from the treating physicians for each identified case.
- Case Definition:
 - Probable Anaphylaxis: Reaction within 60 minutes of exposure involving circulatory, respiratory, skin, or gastrointestinal systems.
 - Possible Anaphylaxis: Symptoms consistent with anaphylaxis occurring within 120 minutes of exposure.
- Causality Assessment: The cause of anaphylaxis was determined based on the clinical history and temporal relationship with exposure to potential triggers.
- Relative Risk Calculation: The risk of severe anaphylaxis to **glafenine** was estimated and compared to indomethacin and oral penicillins using reimbursement data as a proxy for drug utilization.

Preclinical Model of Glafenine-Induced Acute Renal Failure (Deraedt et al., 1980)

- Animal Model: Male Wistar rats and Brattleboro rats with diabetes insipidus.
- Drug Administration: A single high dose of **glafenine** (800 mg/kg) was administered by gastric gavage.

- Induction of ARF: This dose was shown to induce non-oliguric, reversible acute renal failure.
- Key Pathological Finding: The study identified intratubular deposits within the medullary collecting ducts.
- Experimental Interventions:
 - To investigate the role of tubular obstruction, a state of high water and solute diuresis was induced in some animals through:
 - Furosemide infusion in Wistar rats.
 - High salt intake in Brattleboro rats.
- Outcome Measures:
 - Intratubular hydrostatic pressure was measured.
 - Urinary excretion of prostaglandin E2 (PGE2) was quantified.
 - Renal function parameters (e.g., blood urea nitrogen, creatinine) were assessed.
- Main Conclusion: The study concluded that tubular obstruction played a prominent role in the pathophysiology of **glafenine**-induced ARF in this rat model, and that this obstruction could be prevented by maintaining a high fluid and solute diuresis.

Regulatory Timeline and Withdrawal

The concerns over the safety of **glafenine** led to a series of regulatory actions culminating in its withdrawal from many markets.

- December 1989: The use of **glafenine** was restricted in European Member States to non-renewable prescriptions, and precautionary measures were added to the product information.
- December 1990: Belgian and Luxembourg authorities withdrew the marketing authorization for **glafenine**.

- January 1992: The Committee for Proprietary Medicinal Products (CPMP) of the European Economic Community, after reviewing the safety data, including the Dutch epidemiological study, issued an opinion that the benefit/risk ratio of **glafenine** was negative and recommended the withdrawal of its marketing authorization.

Conclusion

Glafenine serves as a significant case study in pharmacovigilance. While it was an effective analgesic, its use was associated with an unacceptably high risk of severe and life-threatening adverse reactions, namely anaphylaxis and acute renal failure. The withdrawal of **glafenine** underscores the importance of post-marketing surveillance in identifying rare but serious adverse drug reactions that may not be apparent in pre-marketing clinical trials. The detailed investigation of its adverse effects, particularly through well-designed epidemiological and preclinical studies, provided the crucial evidence for its removal from the market and continues to inform our understanding of drug-induced hypersensitivity and nephrotoxicity. For drug development professionals, the story of **glafenine** is a stark reminder of the critical need for a thorough evaluation of a drug's safety profile throughout its lifecycle.

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